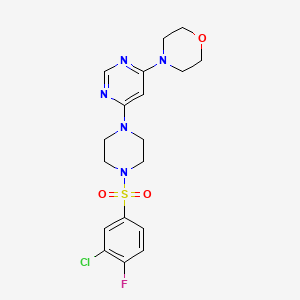

4-(6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine

Descripción

Propiedades

IUPAC Name |

4-[6-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]pyrimidin-4-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClFN5O3S/c19-15-11-14(1-2-16(15)20)29(26,27)25-5-3-23(4-6-25)17-12-18(22-13-21-17)24-7-9-28-10-8-24/h1-2,11-13H,3-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHXZSDAMDMXAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale, ensuring efficient use of reagents and catalysts, and minimizing waste. The process would also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine can undergo various types of chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while substitution reactions could yield a variety of substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a ligand in the study of receptor-ligand interactions.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 4-(6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrimidine-Morpholine-Piperazine Derivatives

4-(1-(2-(4,4-Difluoropiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine (Compound 75)

- Structure : Differs in the substitution of the sulfonylpiperazine with a difluoropiperidine group.

- Activity : Exhibits potent antimalarial activity (IC₅₀ < 100 nM) due to pyridyl and difluoropiperidine groups enhancing target binding .

- Key Differences : The absence of a sulfonyl group reduces polarity but may limit interactions with charged enzyme residues.

4-(6-(Piperazin-1-yl)pyrimidin-4-yl)morpholine

- Structure : Lacks the 3-chloro-4-fluorophenylsulfonyl modification.

- Synthesis : Prepared via nucleophilic substitution of 4-(6-chloropyrimidin-4-yl)morpholine with piperazine .

- Activity : Intermediate in antimalarial and anti-inflammatory drug development; less potent than sulfonated derivatives due to reduced electron-withdrawing effects .

Sulfonated Piperazine Analogs

Propyl 4-((2-Chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperazine-1-carboxamid

- Structure : Shares the 3-chloro-4-fluorophenylsulfonylpiperazine motif but incorporates a ureidopyrimidine core.

- Activity : Herbicidal agent targeting acetolactate synthase (ALS); the sulfonyl group is critical for enzyme inhibition .

- Comparison : The target compound’s pyrimidine-morpholine core may offer divergent biological targets (e.g., kinases vs. ALS) .

Thienopyrimidine-Based Derivatives

4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)-methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine

- Structure: Thieno[3,2-d]pyrimidine core with methylsulfonylpiperazine.

- Activity : Kinase inhibitor (e.g., PI3K); methylsulfonyl group enhances solubility and target affinity .

GDC-0941 (Pictilisib)

- Structure: 4-(6-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-2-(1H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine.

- Activity : PI3K inhibitor in phase II trials; methylsulfonylpiperazine and morpholine groups are critical for ATP-binding pocket interactions .

- Comparison : The target compound’s 3-chloro-4-fluorophenylsulfonyl group may confer unique selectivity or potency compared to GDC-0941’s indazole moiety .

Physicochemical and Pharmacokinetic Considerations

- Halogen atoms may reduce oxidative metabolism, improving half-life .

Actividad Biológica

The compound 4-(6-(4-((3-Chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C17H18ClFN4O2S

- Molecular Weight : 396.9 g/mol

- CAS Number : 1797957-83-5

This compound features a morpholine ring, a pyrimidine core, and a sulfonamide group, which are known to contribute to its bioactivity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Tyrosinase Inhibition : The compound has been identified as a potent inhibitor of tyrosinase, an enzyme crucial for melanin biosynthesis. Its inhibitory activity is significant in treating hyperpigmentation disorders, with reported IC50 values ranging from 0.19 to 172 μM.

- Antibacterial Activity : Similar compounds have demonstrated antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. The sulfonamide functional group enhances this activity by interfering with bacterial enzyme functions .

- Enzyme Inhibition : The compound may also inhibit other enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in neurodegenerative diseases and urinary tract infections, respectively .

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological effects:

- Anticancer Activity : Some derivatives have shown potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest.

- Hypoglycemic Effects : Certain piperazine derivatives have been linked to glucose regulation, making them candidates for diabetes management .

Study 1: Tyrosinase Inhibition

A study focused on the inhibition of tyrosinase by several sulfonamide derivatives, including those structurally related to the target compound. Results indicated that modifications to the phenyl ring significantly affected inhibitory potency. The most effective derivatives had IC50 values below 50 μM.

Study 2: Antibacterial Screening

In a comprehensive antibacterial screening involving multiple bacterial strains, compounds similar to the target showed moderate to strong activity against Staphylococcus aureus and Escherichia coli. The presence of the sulfonamide group was crucial for this activity.

Study 3: Enzyme Binding Studies

Docking studies conducted on bovine serum albumin (BSA) revealed strong binding affinities for several synthesized derivatives. This suggests that the target compound may also play a role in drug delivery systems or as a carrier for other therapeutic agents .

Data Tables

| Biological Activity | Mechanism | IC50 Values (μM) |

|---|---|---|

| Tyrosinase Inhibition | Competitive inhibition | 0.19 - 172 |

| Antibacterial Activity | Enzyme interference | Varies by strain |

| AChE Inhibition | Enzyme inhibition | Varies |

| Urease Inhibition | Enzyme inhibition | Varies |

Q & A

Q. Critical factors :

- Reaction time and temperature : Prolonged reflux (e.g., 10–12 hours in ethanol) ensures complete substitution but risks decomposition if overheated .

- Stoichiometry : Excess morpholine (1.5–2 eq) drives the substitution reaction to completion .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR confirm the integration of aromatic protons (e.g., pyrimidine C-H at δ 8.2–8.5 ppm) and morpholine/piperazine methylene groups (δ 3.5–4.0 ppm) .

- X-ray crystallography : Resolves stereochemistry and confirms the sulfonyl-piperazine-pyrimidine-morpholine linkage. A reported analogue, 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-yl-pyridazin-3(2H)-one, was structurally validated using this method .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion at m/z 495.12) .

Advanced: How can researchers optimize synthesis when low yields arise from competing side reactions (e.g., incomplete sulfonylation or pyrimidine substitution)?

Answer:

Methodological strategies :

- Kinetic control : Use lower temperatures (0–5°C) during sulfonylation to minimize byproducts like disubstituted piperazine .

- Catalyst screening : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonyl chloride reactivity .

- In-situ monitoring : Track reaction progress via TLC or HPLC to halt reactions at optimal conversion (e.g., 85–90%) before decomposition .

- Workup modifications : Sequential washes with NaHCO₃ (to remove unreacted sulfonyl chloride) and brine improve intermediate purity .

Advanced: How should researchers address discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values in kinase inhibition assays)?

Answer:

Root-cause analysis :

Assay conditions : Variations in buffer pH, ATP concentration, or incubation time can alter activity. Standardize protocols (e.g., 10 µM ATP, pH 7.4) .

Compound stability : Test for degradation in DMSO stock solutions using LC-MS; use fresh solutions or stabilize with antioxidants like BHT .

Protein source : Compare results across recombinant vs. native enzyme preparations. A 2021 study noted 20–30% activity variance due to post-translational modifications in kinases .

Q. Resolution :

- Dose-response validation : Repeat assays with a 10-point dilution series (0.1–100 µM) to confirm reproducibility .

Advanced: What strategies are recommended for designing analogues of this compound to enhance metabolic stability or target selectivity?

Answer:

Rational design approaches :

- Bioisosteric replacement : Substitute the morpholine ring with thiomorpholine (improves metabolic stability) or piperidine (enhances blood-brain barrier penetration) .

- Sulfonyl group modification : Replace the 3-chloro-4-fluorophenyl group with a 4-cyanophenyl moiety to reduce off-target binding (demonstrated in a 2014 SAR study) .

- Pyrimidine substitution : Introduce electron-withdrawing groups (e.g., CF₃ at position 2) to increase binding affinity for ATP pockets .

Q. Validation :

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

Key precautions :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .

- First aid : For skin contact, wash immediately with soap/water; if inhaled, move to fresh air and seek medical attention .

Q. Storage :

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

Answer:

Troubleshooting steps :

Dynamic effects : Check for restricted rotation in the sulfonyl-piperazine linkage, which causes signal splitting. Variable-temperature NMR (e.g., 25–60°C) can coalesce peaks .

Impurity analysis : Use H-C HSQC to identify minor contaminants (e.g., unreacted starting materials) .

Computational validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian or ADF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.